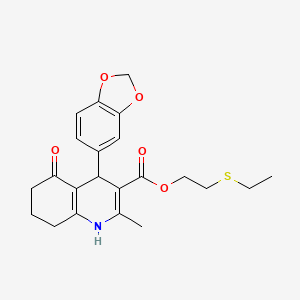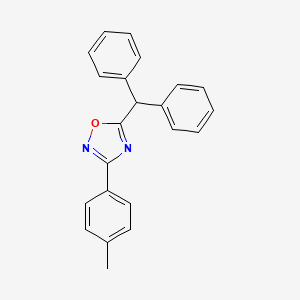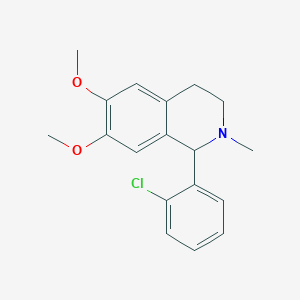
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide, also known as TCNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 346.8 g/mol. TCNB has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide involves the formation of a covalent bond between the nitro group of this compound and the sulfhydryl group of cysteine residues in proteins and enzymes. This covalent bond formation leads to the inhibition of enzymatic activity, which can be reversible or irreversible depending on the nature of the enzyme and the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it targets. This compound has been shown to inhibit the activity of cholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine, which can cause neurological effects such as muscle spasms and convulsions. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. This inhibition can lead to a decrease in bicarbonate ion levels, which can affect acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide in lab experiments is its high reactivity towards sulfhydryl groups, which allows for the selective labeling and inhibition of specific proteins and enzymes. Another advantage is its relatively low toxicity compared to other nitroaromatic compounds. However, one limitation of using this compound is its potential for non-specific binding to other amino acid residues in proteins and enzymes, which can lead to false-positive results.
Direcciones Futuras
For 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide research include the development of new methods for selective labeling and inhibition of specific proteins and enzymes, as well as the synthesis of new analogs with improved selectivity and potency. This compound can also be used as a tool for studying the role of sulfhydryl groups in protein function and regulation. Additionally, this compound can be used in the development of new drugs for the treatment of diseases such as Alzheimer's and cancer, which involve the dysregulation of specific proteins and enzymes.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide involves the reaction of 4-chloro-2-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the chlorine atom of the 4-chloro-2-nitroaniline is replaced by the tert-butylbenzoyl group. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide has been used in various fields of scientific research, including biochemistry, pharmacology, and toxicology. It has been used as a reagent to detect the presence of sulfhydryl groups in proteins and enzymes. This compound has also been used to study the mechanism of action of various enzymes, including cholinesterase and carbonic anhydrase. In pharmacology, this compound has been used as a reference compound to evaluate the activity of new drugs. In toxicology, this compound has been used as a model compound to study the toxicity of nitroaromatic compounds.
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-14-9-8-13(18)10-15(14)20(22)23/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINIEYYVWVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)



![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)

![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
